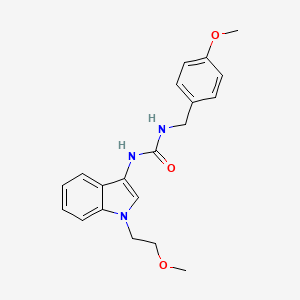

![molecular formula C21H21N3O7S B2982911 Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate CAS No. 866154-87-2](/img/structure/B2982911.png)

Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

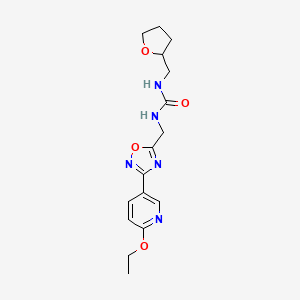

“Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate” is a chemical compound with a molecular formula of C21H21N3O7S . It is a derivative of benzoic acid, with additional functional groups attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzene ring core and various functional groups attached, including a sulfonyl group, a carboxylate group, and a pyrimidinyl group . The exact 3D structure would require more advanced computational chemistry tools to determine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 459.47234 . Other physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis to determine .Scientific Research Applications

- Bensulfuron-methyl , a sulfonylurea herbicide, is structurally related to Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate. Researchers have studied its degradation behavior in soils through both biotic (biodegradation) and abiotic (hydrolysis) processes . Understanding its fate in the environment is crucial for sustainable agriculture.

- 4,6-dimethoxy-2-methylsulphonylpyrimidine serves as a key intermediate for synthesizing pyrithiobac-sodium , a selective herbicide used in cotton plants . Investigating its translocation and metabolism helps optimize its efficacy.

- A convenient three-step synthesis yields 4,6-dimethyl-2-(methylsulfonyl)pyrimidine . This compound is essential for various applications, including pharmaceuticals and agrochemicals .

- Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate has been evaluated for its potential in soil remediation. Fungal strains like Aspergillus niger and Penicillium chrysogenum exhibit high biodegradation rates, aiding in the removal of herbicides from contaminated soils .

- During degradation, metabolites such as pyrimidinamine and benzylsulfonamide are observed. Identifying these breakdown products contributes to understanding the compound’s fate and environmental impact .

- Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate is relevant in pesticide research. Its properties, fate, and effects on ecosystems and human health are essential considerations .

Herbicide Research

Selective Herbicide Synthesis

Chemical Synthesis

Environmental Detoxification

Metabolite Identification

Pesticide Properties

Mechanism of Action

Target of Action

The primary target of Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate, also known as Bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is crucial for the synthesis of branched-chain amino acids in plants .

Mode of Action

Bispyribac is a selective, systemic herbicide that is absorbed by both the foliage and roots of plants . It inhibits the activity of AHAS, thereby preventing the synthesis of essential branched-chain amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .

Biochemical Pathways

The inhibition of AHAS by Bispyribac affects the biosynthetic pathway of the branched-chain amino acids leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and plant growth. The disruption of this pathway leads to a deficiency of these amino acids, impairing protein synthesis and ultimately leading to plant death .

Result of Action

The result of Bispyribac’s action is the death of the plant. By inhibiting AHAS, Bispyribac prevents the synthesis of essential branched-chain amino acids . This disrupts protein synthesis and plant growth, leading to plant death .

Action Environment

The efficacy and stability of Bispyribac can be influenced by various environmental factors. For instance, it is typically used in aquatic situations such as drainage ditches, lakes, and marshes, as well as on golf courses, turf grass, and sod farms . The presence of water can facilitate the absorption of Bispyribac by plant roots . Additionally, environmental conditions such as temperature, humidity, and sunlight can impact the stability and effectiveness of the compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[[4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylphenyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O7S/c1-13-11-14(31-21-22-18(28-2)12-19(23-21)29-3)9-10-16(13)24-32(26,27)17-8-6-5-7-15(17)20(25)30-4/h5-12,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFAYRFWLQECLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)NS(=O)(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)